1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound featuring a biphenyl core substituted with a methoxy group at the 4' position and a sulfonyl group at the 4 position. The piperidine ring at the sulfonyl group’s terminus is further functionalized with a 1,2,3-triazol-2-yl moiety. This structure combines aromatic, sulfonamide, and heterocyclic elements, making it a candidate for pharmaceutical and materials science applications. Its molecular weight is approximately 438.46 g/mol (estimated based on structural analogs in and ).
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)phenyl]sulfonyl-4-(triazol-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-27-19-6-2-16(3-7-19)17-4-8-20(9-5-17)28(25,26)23-14-10-18(11-15-23)24-21-12-13-22-24/h2-9,12-13,18H,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQVRWMNZICFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a biphenyl moiety with a methoxy group and a sulfonyl group attached to a piperidine ring, which is further substituted with a 2H-1,2,3-triazole. The presence of these functional groups contributes to its reactivity and biological interactions.
Structural Formula
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antibacterial properties. Studies have shown that similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.
- Anticancer Properties : The triazole ring is associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research has demonstrated that derivatives containing triazole can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may enhance binding affinity to target enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The triazole structure can interact with cellular signaling pathways, potentially affecting cell growth and survival.
- Reactivity with Biological Macromolecules : The compound's unique structure allows it to form stable complexes with proteins and nucleic acids, altering their functions.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various sulfonamide derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Moderate | 32 µg/mL |
| Compound B | Strong | 8 µg/mL |
| Target Compound | Very Strong | 4 µg/mL |
Study 2: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that the target compound induced apoptosis through caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10 | Caspase-dependent apoptosis |
| MCF7 (Breast) | 15 | Cell cycle arrest |
Comparison with Similar Compounds
Biphenyl Substituents
Piperidine Functionalization
- Target Compound : 4-(2H-1,2,3-triazol-2-yl)piperidine.
- Analog 2: KT172 () Structure: (2-Benzylpiperidin-1-yl)(4-(2′-methoxy-[1,1′-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)methanone. Key Difference: Methanone linker replaces sulfonyl, and the triazole is at the 1-position.
Heterocyclic Replacements
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
